molecular formula C21H19ClN4O4 B2430810 N-[(4-chlorophenyl)methyl]-2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide CAS No. 1105228-90-7

N-[(4-chlorophenyl)methyl]-2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide

Cat. No.: B2430810
CAS No.: 1105228-90-7
M. Wt: 426.86
InChI Key: TVLXMRFCKAGCTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-chlorophenyl)methyl]-2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide is a complex organic compound that belongs to the class of pyrimidoindole derivatives This compound is characterized by its unique structure, which includes a chlorobenzyl group, a dimethoxy-substituted pyrimidoindole core, and an acetamide moiety

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(7,8-dimethoxy-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O4/c1-29-16-7-14-15(8-17(16)30-2)25-20-19(14)24-11-26(21(20)28)10-18(27)23-9-12-3-5-13(22)6-4-12/h3-8,11,25H,9-10H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVLXMRFCKAGCTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=C(N2)C(=O)N(C=N3)CC(=O)NCC4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyrimidoindole Core: The pyrimidoindole core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminobenzamide and a suitable aldehyde.

    Introduction of the Dimethoxy Groups: The dimethoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Attachment of the Chlorobenzyl Group: The chlorobenzyl group can be attached through a nucleophilic substitution reaction using 4-chlorobenzyl chloride.

    Formation of the Acetamide Moiety: The final step involves the acylation of the intermediate compound with acetic anhydride or acetyl chloride to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols for nucleophilic substitution; electrophiles like halogens for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-[(4-chlorophenyl)methyl]-2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide as an anticancer agent. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:

  • Cell Line Studies : Preliminary evaluations have shown that this compound exhibits significant cytotoxicity against human cancer cell lines such as MCF7 (breast cancer) and NCI-H460 (lung cancer). The IC50 values indicate effective inhibition of cell proliferation, suggesting its potential as a lead compound for further development in cancer therapy .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Research indicates that derivatives with similar structural motifs have shown efficacy against various bacterial and fungal strains. The presence of the chlorobenzyl group may enhance its interaction with microbial targets, leading to improved antimicrobial activity .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic reactions that can be optimized for yield and purity. Researchers are also exploring various derivatives of this compound to enhance its pharmacological properties and selectivity towards specific biological targets .

Activity Cell Line/Pathogen IC50/Effect Reference
AnticancerMCF7Significant cytotoxicity
AnticancerNCI-H460Significant cytotoxicity
AntimicrobialVarious Bacterial StrainsEfficacy observed

Case Study 1: Anticancer Evaluation

In one study involving the evaluation of this compound against the MCF7 breast cancer cell line, researchers reported a notable reduction in cell viability at concentrations above 10 µM. Further analysis indicated that the compound induced apoptosis through caspase activation pathways.

Case Study 2: Antimicrobial Activity

A series of tests were conducted to assess the antimicrobial activity of related compounds derived from the same structural family. The results demonstrated significant inhibition against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, indicating a promising avenue for developing new antimicrobial agents based on this scaffold.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

N-[(4-chlorophenyl)methyl]-2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide can be compared with other similar compounds, such as:

    Pyrimidoindole Derivatives: Compounds with similar core structures but different substituents, which may exhibit different biological activities.

    Chlorobenzyl Compounds: Compounds with a chlorobenzyl group but different core structures, which may have varying chemical and biological properties.

    Dimethoxy Substituted Compounds: Compounds with dimethoxy groups but different core structures, which may have unique chemical reactivities and applications.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.

Biological Activity

N-[(4-chlorophenyl)methyl]-2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity based on available research findings, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidoindole core structure with a chlorophenyl substituent and methoxy groups that may influence its pharmacological properties. The presence of these functional groups is critical for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity :
    • The compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways. For instance, it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmitter regulation .
  • Anticancer Activity :
    • Preliminary studies indicate that derivatives of similar structures exhibit significant cytotoxicity against cancer cell lines. For example, compounds with similar structural motifs have demonstrated IC50 values in the micromolar range against MCF7 and NCI-H460 cell lines .
  • Antibacterial Properties :
    • Some related compounds have shown moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis, suggesting potential applications in treating bacterial infections .

Table 1: Biological Activity Overview

Activity Type Target IC50/Activity Level Reference
AChE InhibitionAcetylcholinesteraseIC50 = 10.4 μM
BChE InhibitionButyrylcholinesteraseIC50 = 7.7 μM
Anticancer ActivityMCF7 Cell LineIC50 = 3.79 µM
AntibacterialSalmonella typhiModerate to strong activity

Case Studies

  • Anticancer Efficacy :
    A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant growth inhibition at low micromolar concentrations, suggesting its potential as a lead compound in cancer therapy.
  • Enzyme Inhibition Studies :
    Research focused on the compound's ability to inhibit AChE and BChE demonstrated that modifications in the methoxy groups could enhance inhibitory potency. This highlights the importance of structural optimization in drug design.

Q & A

Q. What are the key synthetic challenges and methodological approaches for synthesizing this compound?

The synthesis involves constructing the pyrimido[5,4-b]indole core via condensation of indole derivatives with pyrimidinones under controlled pH and temperature. Subsequent steps include introducing the 7,8-dimethoxy groups via methylation (e.g., dimethyl sulfate) and coupling the (4-chlorophenyl)methylacetamide moiety via nucleophilic substitution. Critical challenges include optimizing regioselectivity during methylation and minimizing side reactions during cyclization. Multi-step purification (e.g., column chromatography, recrystallization) is essential to isolate the final product .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

High-resolution mass spectrometry (HRMS) and 1^1H/13^{13}C NMR are used to confirm molecular weight and substituent positions. Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. X-ray crystallography may resolve stereochemical ambiguities in the pyrimidoindole core .

Q. What biological activities are associated with this compound, and what mechanisms are hypothesized?

The compound exhibits antitumor activity (IC50_{50} values in low µM range against breast and colon cancer cell lines) and antimicrobial effects (MIC 8–16 µg/mL against Gram-positive bacteria). Proposed mechanisms include kinase inhibition (e.g., EGFR or CDK2) and DNA intercalation via the planar pyrimidoindole core. Fluorescence quenching assays suggest interaction with DNA topoisomerase II .

Advanced Research Questions

Q. How can synthetic routes be optimized for scalability and yield without compromising purity?

Replace traditional batch reactors with continuous flow systems to enhance heat/mass transfer during cyclization. Catalytic methods (e.g., Pd-catalyzed cross-coupling for methoxy group introduction) reduce reagent waste. Design of Experiments (DoE) approaches can identify optimal reaction parameters (e.g., solvent polarity, temperature) to maximize yield (>70%) while minimizing byproducts .

Q. How do structural modifications (e.g., substituent variation) alter pharmacokinetic properties?

Comparative SAR studies show that replacing the 4-chlorophenyl group with a fluorophenyl moiety improves metabolic stability (t1/2_{1/2} increased from 2.3 to 4.1 hours in liver microsomes). Adding polar groups (e.g., hydroxyl) enhances aqueous solubility but reduces membrane permeability (logP decreases from 3.2 to 2.1). Molecular dynamics simulations predict binding affinity changes due to steric clashes in the kinase ATP-binding pocket .

Q. What strategies resolve contradictions in reported biological data across studies?

Discrepancies in IC50_{50} values (e.g., 1.5 vs. 5.2 µM) may arise from differences in assay conditions (e.g., serum concentration, incubation time). Standardize protocols using reference inhibitors (e.g., doxorubicin for cytotoxicity) and validate results across multiple cell lines. Address solubility issues by using DMSO stock solutions at <0.1% v/v to avoid solvent toxicity .

Q. How can computational tools predict target interactions and guide experimental design?

Molecular docking (AutoDock Vina) identifies potential binding sites on kinases (e.g., EGFR, PDB ID: 1M17). Density Functional Theory (DFT) calculations reveal electron-deficient regions in the pyrimidoindole core, suggesting reactivity toward nucleophilic residues (e.g., cysteine thiols). Pharmacophore models prioritize derivatives with enhanced hydrogen-bonding capacity .

Methodological Guidance

Designing stability studies under physiological conditions:
Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify metabolites using LC-MS/MS. Stability in plasma is assessed by spiking fresh plasma (37°C, 1–6 hours), followed by protein precipitation and analysis .

Investigating enzyme inhibition mechanisms:
Use fluorescence polarization assays to measure binding affinity to kinases. Kinetic studies (Lineweaver-Burk plots) determine inhibition modality (competitive vs. non-competitive). Surface plasmon resonance (SPR) quantifies binding kinetics (kon_{on}/koff_{off}) in real-time .

Evaluating cellular uptake and sublocalization:
Label the compound with a fluorescent tag (e.g., BODIPY) and track intracellular distribution via confocal microscopy. Quantify uptake using flow cytometry. Colocalization with organelle markers (e.g., Lysotracker for lysosomes) clarifies subcellular targeting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.